ethyl N-(11H-benzo[b][1]benzazepin-2-yl)carbamate
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Overview
Description
Ethyl N-(11H-benzobbenzazepin-2-yl)carbamate is a complex organic compound belonging to the class of benzazepines Benzazepines are heterocyclic compounds that contain a benzene ring fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-(11H-benzobbenzazepin-2-yl)carbamate typically involves the following steps:
Formation of the Benzazepine Core: This can be achieved through the intramolecular cyclization of N-acyl-N-ethylaniline derivatives under Friedel-Crafts alkylation conditions.
Carbamate Formation: The benzazepine core is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the azepine ring.
Reduction: Reduction reactions can also occur, potentially converting the carbamate group to an amine.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Products may include N-oxides or hydroxylated derivatives.
Reduction: Products may include primary or secondary amines.
Substitution: Products will vary depending on the substituent introduced to the benzene ring.
Scientific Research Applications
Ethyl N-(11H-benzob
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it useful in the study of enzyme inhibitors or receptor agonists/antagonists.
Mechanism of Action
The exact mechanism of action for ethyl N-(11H-benzobbenzazepin-2-yl)carbamate is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as neurotransmitter receptors or enzymes. The benzazepine core may allow it to bind to these targets and modulate their activity, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Benzodiazepines: These compounds also contain a benzene ring fused to a diazepine ring and are well-known for their anxiolytic and sedative properties.
Benzo[b]pyrano[2,3-e][1,4]diazepines: These compounds have a similar fused ring structure and have been studied for their cytotoxic activity.
Uniqueness: Ethyl N-(11H-benzobbenzazepin-2-yl)carbamate is unique due to its specific substitution pattern and the presence of the carbamate group, which may confer distinct biological properties compared to other benzazepine derivatives .
Properties
IUPAC Name |
ethyl N-(11H-benzo[b][1]benzazepin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-21-17(20)18-14-10-9-13-8-7-12-5-3-4-6-15(12)19-16(13)11-14/h3-11,19H,2H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABNTBVHAAOCLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=CC3=CC=CC=C3N2)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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